molecular formula C11H18O2 B13251107 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13251107
M. Wt: 182.26 g/mol
InChI Key: FSUAJSOHUAWVBS-UHFFFAOYSA-N
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Description

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C10H16O2. It is characterized by the presence of a cyclobutane ring attached to an oxan-2-ylmethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with oxan-2-ylmethyl reagents under controlled conditions. One common method involves the use of cyclobutanone as a starting material, which undergoes a nucleophilic addition reaction with oxan-2-ylmethyl lithium or Grignard reagents to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxan-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(Oxan-2-ylmethyl)cyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(Oxan-2-ylmethyl)cyclobutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The oxan-2-ylmethyl group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2H-pyran-2-yl)cyclobutane-1-carbaldehyde
  • 1-(Oxan-2-ylmethyl)cyclopentane-1-carbaldehyde
  • 1-(Oxan-2-ylmethyl)cyclohexane-1-carbaldehyde

Uniqueness

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde is unique due to its specific combination of a cyclobutane ring and an oxan-2-ylmethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(oxan-2-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c12-9-11(5-3-6-11)8-10-4-1-2-7-13-10/h9-10H,1-8H2

InChI Key

FSUAJSOHUAWVBS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC2(CCC2)C=O

Origin of Product

United States

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